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  • Product: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
  • CAS: 1219961-32-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Derivatives

An In-Depth Technical Guide: This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 1-(3-pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride derivatives. The pyrrolidine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 1-(3-pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride derivatives. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and its presence in numerous biologically active compounds.[1][2][3] A rigorous understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for translating promising in vitro activity into in vivo efficacy and safety.[4]

This document is structured to guide researchers through a logical, tiered approach to PK profiling, from rapid in vitro screening of early-stage compounds to definitive in vivo studies for preclinical candidates. The causality behind each experimental choice is emphasized to empower rational, data-driven decision-making throughout the drug discovery pipeline.[5][6]

Part I: Foundational In Vitro ADME for Hit-to-Lead Triage

At the nascent stages of discovery, the objective is not to fully characterize a compound but to rapidly identify and eliminate candidates with "fatal flaws." The assays in this section are selected for their high-throughput nature and their ability to provide directional data on the most critical ADME liabilities.[5][7]

Aqueous Solubility

Rationale: Poor solubility is a primary cause of poor absorption and erratic bioavailability. Assessing solubility early prevents the investment of resources in compounds that are unlikely to be orally bioavailable.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add 1.5 µL of DMSO stock to 148.5 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure turbidity using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble compound to classify the kinetic solubility.

Cell Permeability Assessment

Rationale: A drug must cross biological membranes to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method that predicts passive diffusion across the gastrointestinal tract.[8]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

  • Donor Solution: Add the test compound (e.g., 100 µM) to the donor wells containing a buffer representing the pH of the small intestine (e.g., pH 6.5).

  • Acceptor Plate: Fill a 96-well acceptor plate with buffer at pH 7.4.

  • Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using established formulas.

Metabolic Stability Screening

Rationale: Rapid metabolism by liver enzymes, particularly Cytochrome P450s (CYPs), can lead to low oral bioavailability and a short duration of action. Liver microsomes contain a high concentration of these enzymes and provide a cost-effective initial screen.[8]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound (typically 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Part II: Mechanistic ADME for Lead Optimization

Once initial hits are prioritized, the focus shifts to a deeper mechanistic understanding to guide structure-activity and structure-property relationships. These assays provide more detailed, quantitative data to select preclinical candidates.[5]

Efflux and Transporter Interactions

Rationale: While PAMPA assesses passive diffusion, many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, limiting brain penetration and oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of intestinal absorption and efflux.[7][8]

Caco2_Permeability_Assay cluster_0 Apical to Basolateral (A -> B) cluster_1 Basolateral to Apical (B -> A) cluster_2 Data Interpretation A_chamber Apical Chamber (pH 6.5) Test Compound Added caco2_A Caco-2 Monolayer A_chamber->caco2_A Passive Diffusion Active Uptake B_chamber Basolateral Chamber (pH 7.4) Sampled for Analysis caco2_A->B_chamber Compound Appears B_chamber2 Basolateral Chamber (pH 7.4) Test Compound Added caco2_B Caco-2 Monolayer B_chamber2->caco2_B Passive Diffusion A_chamber2 Apical Chamber (pH 6.5) Sampled for Analysis caco2_B->A_chamber2 Active Efflux (e.g., P-gp) calc Calculate Apparent Permeability (Papp) Papp (A->B) and Papp (B->A) er Calculate Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) calc->er conclusion If ER > 2, compound is likely a substrate of an efflux transporter. er->conclusion

Caption: Caco-2 bidirectional permeability assay workflow.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated, confluent monolayer with tight junctions is formed.

  • Monolayer Integrity: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • A-to-B Permeability: Add the test compound to the apical (A) side and buffer to the basolateral (B) side.

  • B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and buffer to the apical (A) side.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points.

  • Analysis: Quantify compound concentrations in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme, it can dangerously increase the concentration of a co-administered drug that is metabolized by that enzyme. This is a critical safety assessment.[8][9]

Protocol: Fluorometric CYP Inhibition Assay

  • Enzyme/Substrate Mix: In a 96-well plate, combine human liver microsomes (or recombinant CYP isoforms), a specific fluorogenic CYP probe substrate, and buffer.

  • Inhibitor Addition: Add the 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol derivative at a range of concentrations. Include a known inhibitor as a positive control.

  • Reaction Initiation: Pre-warm to 37°C and initiate the reaction by adding an NADPH-regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time as the substrate is metabolized to a fluorescent product.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can significantly affect a drug's distribution and clearance.[8]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which has a semipermeable membrane separating a plasma chamber from a buffer chamber.

  • Sample Addition: Add plasma spiked with the test compound (e.g., 1 µM) to one chamber and an equal volume of buffer to the other.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to minimize matrix effects. Quantify the total and free concentrations using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and percent bound.

ParameterAssayPurposeTypical Output
Solubility Kinetic NephelometryAssess likelihood of precipitationClassification (Low, Medium, High)
Permeability PAMPAPredict passive GI absorptionPermeability Coefficient (Pe)
Metabolism Microsomal StabilityEstimate metabolic clearance rateIn Vitro Half-life (t½), Intrinsic Clearance (CLint)
Efflux Caco-2 AssayIdentify transporter substratesApparent Permeability (Papp), Efflux Ratio (ER)
DDI Risk CYP InhibitionEvaluate drug-drug interaction potentialIC50 (µM)
Distribution Plasma Protein BindingDetermine free fraction of drugFraction Unbound (fu)
Caption: Summary of Key In Vitro ADME Assays and Their Outputs.

Part III: Definitive In Vivo Pharmacokinetic Studies

In vivo studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by a whole organism over time.[10] These studies integrate all ADME processes and are crucial for predicting human pharmacokinetics and designing clinical trials.[10][11]

InVivo_PK_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical & Data Phase formulation Formulation Development (e.g., Saline, Solutol) bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) animal_model Select Animal Model (e.g., Sprague-Dawley Rat) dosing Dose Administration (IV and PO routes) animal_model->dosing sampling Serial Blood Sampling (e.g., via tail vein) (0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dosing->sampling processing Plasma Sample Processing sampling->processing quant LC-MS/MS Quantification processing->quant pk_analysis Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) quant->pk_analysis params Calculate PK Parameters (AUC, Cmax, T½, F%) pk_analysis->params

Caption: Standard workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

Rationale: Accurate quantification of the drug in biological matrices (e.g., plasma) is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[12][13][14] A robust method must be validated according to regulatory guidelines.[15][16]

Protocol: LC-MS/MS Method Validation

  • Selectivity & Specificity: Analyze blank plasma from at least six individual animals to ensure no endogenous components interfere with the detection of the analyte or internal standard.

  • Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of the drug. The curve should cover the expected concentration range and demonstrate linearity (e.g., R² > 0.99).

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day accuracy (% bias) and precision (%RSD), which should typically be within ±15%.

  • Recovery & Matrix Effect: Evaluate the efficiency of the sample extraction process (e.g., protein precipitation) and assess whether the plasma matrix suppresses or enhances the MS signal.

  • Stability: Confirm the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.[15]

In Vivo Study Design and Execution

Rationale: A well-designed in vivo PK study provides critical parameters like clearance, volume of distribution, half-life, and oral bioavailability. Using both intravenous (IV) and oral (PO) administration routes allows for the determination of absolute bioavailability (F%).[10][17]

Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for ease of blood sampling if possible.

  • Dose Formulation: Prepare the 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol derivative in a suitable vehicle. For IV, a sterile saline solution is common. For PO, a suspension or solution in a vehicle like 0.5% methylcellulose may be used.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until bioanalysis.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to calculate key PK parameters.

Key Pharmacokinetic Parameters

The analysis of concentration-time data yields parameters that describe the drug's disposition.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time at which Cmax is observedIndicates the rate of absorption
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall extent of systemic exposure
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines dosing interval and time to steady-state
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulationKey parameter for determining the oral dose
Caption: Essential Pharmacokinetic Parameters Derived from In Vivo Studies.

References

  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • In Vivo Pharmacokinetics (PK) Studies for Biologics. (n.d.). ProBio. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). BioAgilytix. Retrieved from [Link]

  • In vivo Pharmacokinetic Studies of Biological Drugs. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vivo Pharmacokinetic Study. (n.d.). ICE Bioscience. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. (2024, January 11). York Bioanalytical Solutions. Retrieved from [Link]

  • Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. (2026, January 16). ResearchGate. Retrieved from [Link]

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ADME Pharmacokinetics, ADME Studies, ADME Assays. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019, July 1). Chromatography Online. Retrieved from [Link]

  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency (EMA). Retrieved from [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026, March 9). Relevant Drug Discovery. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved from [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). FDA. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020, April 30). PMC. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved from [Link]

  • Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. (n.d.). PMC. Retrieved from [Link]

  • The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. (2026, March 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Beyond Profiling: Using ADMET models to guide decisions. (n.d.). Optibrium. Retrieved from [Link]

  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012, November 15). Drug Metabolism and Disposition. Retrieved from [Link]

  • Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. (n.d.). OMICS International. Retrieved from [Link]

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate. Retrieved from [Link]

  • [Characteristics of pyrrolidone pharmacokinetics in rats]. (2003, November 15). PubMed. Retrieved from [Link]

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Exploratory

Topic: Toxicity and Safety Profile of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in Cell Culture

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique three-dimensional geometry and favorable physicochemical properties allow for precise interactions with biological targets.[1][2] 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, a specific derivative of this class, represents a novel chemical entity (NCE) whose biological activity and safety profile require thorough characterization. This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety of this compound, establishing a robust, self-validating system for generating reliable preclinical data. We will detail the core principles, experimental workflows, and data interpretation strategies necessary for a rigorous assessment, using 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride as a primary case study.

Compound Profile: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

A foundational understanding of the test article is critical before commencing any biological evaluation.

  • Chemical Name: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

  • Synonyms: 3-Pyrrolidinol, 3-(1-pyrrolidinylmethyl)-[3]

  • CAS Number: 125032-95-3 (for the free base)[3]

  • Molecular Formula (Free Base): C₉H₁₈N₂O[3]

  • Molecular Weight (Free Base): 170.25 g/mol [3]

The structure features two pyrrolidine rings, one of which is substituted with a hydroxyl group, rendering it a polar molecule. The dihydrochloride salt form enhances its aqueous solubility, a crucial factor for accurate dosing in cell culture media.

Strategic Framework for In Vitro Toxicity Assessment

The primary goal of in vitro toxicology is to identify potential liabilities of a compound early in the drug discovery pipeline. Our strategy is built on a tiered approach, beginning with broad cytotoxicity screening and progressing to more mechanistic assays if warranted. This workflow ensures resource efficiency and provides a comprehensive safety narrative.

G Overall In Vitro Toxicity Assessment Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Solubilization (e.g., in DMSO or PBS) Cell_Seeding Seed Cells in 96-Well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Maintenance (e.g., HepG2, SH-SY5Y, L929) Cell_Culture->Cell_Seeding Compound_Treatment Treat with Concentration Gradient Cell_Seeding->Compound_Treatment Incubation Incubate (24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Data_Acquisition Spectrophotometric Reading MTT->Data_Acquisition LDH->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Report Generate Safety Profile Report IC50_Calc->Report

Caption: Overall workflow for in vitro cytotoxicity testing.
The Rationale Behind Cell Line Selection

The choice of cell lines is a critical experimental parameter. A standard panel should include:

  • A metabolically active cell line: HepG2 (human liver carcinoma) cells are the gold standard for assessing potential hepatotoxicity, as the liver is the primary site of drug metabolism.

  • A cell line relevant to the compound's intended target: If the compound is intended for neurological disorders, a neuronal line like SH-SY5Y (human neuroblastoma) is essential.[4]

  • A non-cancerous control cell line: A fibroblast line such as L929 or a normal cell line like BRL-3A can help determine if the cytotoxicity is selective towards cancer cells or broadly toxic to all cells.[4] Several studies on pyrrolidine derivatives have shown selective cytotoxicity, sparing non-cancerous cells.[5][6][7]

Core Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data.

MTT Assay: Assessing Mitochondrial Function

This assay measures the metabolic activity of cells, which is often correlated with cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed 1. Seed cells in 96-well plate (e.g., 1 x 10⁴ cells/well) Start->Seed Adhere 2. Allow cells to adhere (24h) Seed->Adhere Treat 3. Treat with compound dilutions (Include vehicle & positive controls) Adhere->Treat Incubate 4. Incubate for desired period (e.g., 24h, 48h, 72h) Treat->Incubate Add_MTT 5. Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 6. Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize 7. Remove medium, add DMSO to solubilize formazan crystals Incubate_MTT->Solubilize Read 8. Read absorbance at ~570nm Solubilize->Read End End Read->End Apoptosis_Pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrial Stress (Compound-induced) Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis can be initiated via extrinsic or intrinsic pathways.

A follow-up assay, such as a Caspase-3 colorimetric or fluorometric assay, can confirm if the observed cytotoxicity is apoptosis-mediated. Studies on 1-benzylpyrrolidin-3-ol analogues have shown that these compounds can induce apoptosis in cancer cells by activating caspase-3. [7]

Data Analysis and Presentation

Quantitative data should be summarized for clear interpretation. The primary endpoint for cytotoxicity assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Calculating Percent Viability:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC₅₀ values are then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary Table
Cell LineIncubation Time (h)AssayIC₅₀ (µM)
HepG224MTTValue
48MTTValue
72MTTValue
48LDHValue
SH-SY5Y24MTTValue
48MTTValue
72MTTValue
48LDHValue
L92948MTTValue

Potential Liabilities and Further Considerations

A key consideration for the pyrrolidine scaffold is its potential for metabolic activation. Cytochrome P450 (CYP450) enzymes can oxidize the pyrrolidine ring to form reactive iminium ions or aminoaldehydes. [8]These reactive metabolites can covalently bind to cellular macromolecules, potentially leading to genotoxicity or mutagenicity. [8]While not always prevalent, this potential liability should be kept in mind, and if initial cytotoxicity is observed at low concentrations, further genotoxicity assays (e.g., Ames test, micronucleus assay) may be warranted.

Conclusion

This guide outlines a robust and scientifically rigorous approach to characterizing the in vitro toxicity and safety profile of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. By employing a panel of diverse cell lines and utilizing orthogonal cytotoxicity assays (MTT and LDH), researchers can build a comprehensive understanding of the compound's effects on cell viability, metabolic function, and membrane integrity. Integrating mechanistic assays, such as caspase activation, provides deeper insights into the mode of cell death. This structured evaluation is fundamental for making informed decisions in the drug development process, ensuring that only compounds with a favorable safety profile advance toward clinical consideration.

References

  • A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds. Benchchem.
  • 3-(1-Pyrrolidinylmethyl)-3-pyrrolidinol 125032-95-3 wiki. Guidechem.
  • In-depth Technical Guide: In Vitro Studies of Pyrrolidine-2,5-dione Derivatives. Benchchem.
  • 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride. Sapphire Bioscience.
  • Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry - ACS Publications. Published April 15, 2024.
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis. Published September 16, 2025.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Published September 6, 2023.
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. Published September 16, 2025.
  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. MDPI. Published September 19, 2024.
  • The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Published March 13, 2026.
  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Published August 10, 2021.
  • Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells. PubMed. Published February 1, 2025.
  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. PubMed. Published June 27, 2018.
  • Pyrrolidine – Knowledge and References. Taylor & Francis.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Published August 10, 2021.
  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. PMC.

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Protocols & Analytical Methods

Method

Application Note: Solubilization of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride in DMSO for Biological Assays

Introduction & Scope The preparation of accurate and stable stock solutions is a critical foundational step in drug discovery and in vitro biological assays. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The preparation of accurate and stable stock solutions is a critical foundational step in drug discovery and in vitro biological assays. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a highly polar, specialized synthetic intermediate and building block. Handling dihydrochloride salts in cell culture requires a strategic balance: while they are highly soluble in aqueous buffers, Dimethyl Sulfoxide (DMSO) is the preferred vehicle for biological screening due to its superior membrane permeability and chemical stability profiles[1].

This application note provides a self-validating, step-by-step protocol for dissolving 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in DMSO, emphasizing the thermodynamic and kinetic principles required to overcome the unique solubility challenges of dihydrochloride salts[2].

Mechanistic Insights: Causality in Solvent Selection

As an Application Scientist, it is vital to understand why specific techniques are employed rather than blindly following a recipe.

  • The Kinetic Barrier of Dihydrochloride Salts: Dihydrochloride salts possess high crystal lattice energies due to strong intermolecular ionic bonds[2]. While protic solvents (like water) easily solvate these ions, aprotic solvents like DMSO lack the hydrogen-bond donating capacity to rapidly break the lattice. Consequently, dissolving this compound in DMSO presents a kinetic barrier rather than a thermodynamic one. Mechanical disruption (vortexing) and thermal energy (sonication) are required to drive the dissolution process to completion[2],[3].

  • Vehicle Permeability vs. Cytotoxicity: DMSO is utilized because it efficiently carries hydrophobic and hydrophilic moieties across the phospholipid bilayer[1]. However, DMSO is a potent solvent that can dissolve cell membranes at high concentrations[1]. To maintain cellular viability, the final assay concentration of DMSO must be strictly controlled to ≤ 0.1% (v/v)[1],[3].

  • pH Stability: Dissolving heavy hydrochloride salts directly into unbuffered culture media can cause localized pH drops, stressing cells. Pre-dissolving the compound in DMSO and performing a 1:1000 dilution into a buffered medium mitigates this risk.

Physicochemical Profiling & Quantitative Data

Before beginning the protocol, verify the compound's specifications. The mass-to-volume ratios must be precisely calculated based on the dihydrochloride salt form, not the free base.

Table 1: Physicochemical Properties
PropertySpecification
Compound Name 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
CAS Number 1219961-32-6
Molecular Formula C9H20Cl2N2O
Molecular Weight 243.18 g/mol
Recommended Solvent Anhydrous DMSO (≥ 99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light
Table 2: Stock Solution Preparation Guide (Target Volume: 1.0 mL)

Use this table to determine the exact mass required to achieve common stock concentrations.

Target Stock ConcentrationMass of Compound Required (mg)Final Assay Concentration (at 0.1% DMSO)
1 mM 0.243 mg1 µM
5 mM 1.216 mg5 µM
10 mM 2.432 mg10 µM
50 mM 12.159 mg50 µM

Experimental Protocol: Step-by-Step Solubilization

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the vial of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Dihydrochloride salts are highly hygroscopic. Opening a cold vial will cause atmospheric moisture to condense on the powder, altering its molecular weight and degrading the compound over time.

  • Weighing: Using an analytical balance, accurately weigh the desired mass (e.g., 2.43 mg for a 10 mM stock) into a sterile, solvent-resistant microcentrifuge tube.

Phase 2: Primary Dissolution
  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube[2].

  • Mechanical Agitation: Cap the tube securely and vortex at maximum speed for 60–120 seconds.

  • Validation Checkpoint 1 (Visual Inspection): Hold the tube against a light source. If the solution is completely optically clear, proceed to Phase 4. If the solution appears turbid, milky, or contains micro-particulates, proceed to Phase 3.

Phase 3: Thermal & Mechanical Disruption
  • Sonication: Place the microcentrifuge tube in an ultrasonic water bath set to 37°C. Sonicate for 5 to 10 minutes[2].

    • Causality: The ultrasonic waves induce cavitation, providing the localized kinetic energy necessary to shatter the crystal lattice, while the mild 37°C heat increases the thermodynamic solubility limit without degrading the API.

  • Validation Checkpoint 2: Re-inspect the solution. It must be 100% clear. If turbidity persists, the compound has reached its absolute solubility limit in DMSO, and more solvent must be added to reduce the target concentration.

Phase 4: Assay Integration & Storage
  • Aliquoting: Divide the clear stock solution into single-use aliquots (e.g., 50 µL per tube) to prevent repeated freeze-thaw cycles, which can cause the salt to crash out of solution[3]. Store aliquots at -20°C to -80°C[3].

  • Assay Dilution: To treat cells, perform a 1:1000 dilution of the stock solution directly into pre-warmed cell culture medium.

    • Example: Add 1 µL of a 10 mM DMSO stock to 999 µL of culture medium to achieve a 10 µM final assay concentration with 0.1% DMSO[1].

Workflow Visualization

Workflow Start 1-(3-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex (1-2 min) AddDMSO->Vortex Check Visual Inspection (Clear or Turbid?) Vortex->Check Sonicate Sonication & 37°C Heating (5-10 min) Check->Sonicate Turbid/Particulate Stock Clear 10 mM Stock Check->Stock Clear Solution Sonicate->Stock Complete Dissolution Aliquot Aliquot & Store (-20°C to -80°C) Stock->Aliquot Long-term Storage Assay Dilute in Culture Medium (Final DMSO ≤ 0.1%) Stock->Assay Immediate Use

Workflow for solubilizing dihydrochloride salts in DMSO for in vitro biological assays.

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Persistent Turbidity in DMSO Crystal lattice energy exceeds kinetic input; or moisture contamination in DMSO.Sonicate at 37°C for an additional 10 mins. If unresolved, dilute to a lower stock concentration (e.g., 5 mM)[2].
Precipitation upon adding to Medium Rapid solvent exchange causes the hydrophobic core of the molecule to crash out in aqueous buffer.Perform an intermediate dilution step, or add the DMSO stock dropwise to the medium while actively vortexing the medium[1].
High Cellular Toxicity in Assay Final DMSO concentration exceeds cellular tolerance (membrane dissolution)[1].Ensure the final DMSO concentration is strictly ≤ 0.1% v/v. Prepare a more concentrated stock to allow for a higher dilution factor[1],[3].

Sources

Application

Application Note: Leveraging 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride in Target-Oriented Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: Escaping Flatland with sp³-Rich Scaffolds Modern target-oriented drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: Escaping Flatland with sp³-Rich Scaffolds

Modern target-oriented drug discovery has increasingly shifted away from planar, highly aromatic molecules toward complex, three-dimensional architectures. This paradigm shift, famously termed "Escaping from Flatland" [1], correlates a higher fraction of sp³-hybridized carbons ( Fsp3​ ) with improved physicochemical properties, reduced off-target toxicity, and higher clinical success rates.

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) represents a highly privileged, sp³-rich building block. Structurally, it is a bis-pyrrolidine derivative featuring a secondary amine, a tertiary amine, and a hydroxyl group. This unique topology provides:

  • High Fsp3​ Content: Enhances 3D vector projection to engage deep, complex binding pockets.

  • Aqueous Solubility: The dihydrochloride salt form and basic nitrogens ensure excellent solubility, preventing aggregation in biological assays.

  • Orthogonal Synthetic Handles: The hydroxyl group and secondary amine allow for highly regioselective functionalization (e.g., Buchwald-Hartwig couplings or etherifications).

This application note details the integration of this compound into two cutting-edge workflows: Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Engineering .

Application I: Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight compounds (<300 Da) are screened to identify high-quality, weak-binding starting points. The bis-pyrrolidine core is an ideal fragment because its rigid 3D structure can probe specific hydrogen-bonding networks in challenging targets like Protein-Protein Interactions (PPIs).

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Identify binding affinity ( KD​ ) of the bis-pyrrolidine fragment to a target protein while ensuring data integrity through rigorous bulk-shift corrections.

Step 1: Target Immobilization & Surface Preparation

  • Action: Immobilize the target protein (e.g., WDR5) onto a CM5 sensor chip via standard amine coupling at pH 5.0 to achieve a target density of 3000–5000 Resonance Units (RU).

  • Causality: High density is required for fragment screening because the low molecular weight of the fragment generates a very small mass-based SPR signal upon binding.

Step 2: Buffer Preparation and DMSO Calibration

  • Action: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Create a 7-point DMSO calibration curve (4.5% to 5.5% DMSO).

  • Causality: Fragments are typically dissolved in DMSO. Even slight mismatches in DMSO concentration between the sample and running buffer cause massive refractive index shifts. The calibration curve allows the software to subtract this bulk effect, isolating the true binding signal.

Step 3: Fragment Preparation and Injection

  • Action: Dissolve 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride in the running buffer to create a concentration series (12.5 µM to 2 mM). Inject over the active and reference flow cells at a high flow rate (50 µL/min).

  • Causality: The high solubility of the dihydrochloride salt prevents precipitation at the 2 mM top concentration. A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

Step 4: Self-Validation & Quality Control

  • Action: Include a known positive control fragment at the beginning and end of the run.

  • Validation: If the positive control's KD​ deviates by >15% from baseline, or if the reference-subtracted sensorgram shows a negative dip (indicating aggregation or non-specific matrix binding), the run is invalidated and the chip must be regenerated.

FBDD Lib Fragment Library (Incl. Bis-Pyrrolidine) SPR SPR Screening (Affinity & Kinetics) Lib->SPR Target Target Protein Immobilization Target->SPR Hit Hit Identification (KD Determination) SPR->Hit Xray X-Ray Crystallography (Structural Soaking) Hit->Xray Lead Hit-to-Lead Optimization Xray->Lead

Workflow for Fragment-Based Drug Discovery utilizing sp3-rich pyrrolidine scaffolds.

Application II: PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) frequently violate Lipinski’s Rule of Five, resulting in poor aqueous solubility and low cell membrane permeability [2]. Traditional flexible PEG linkers often incur a high entropic penalty upon binding and suffer from poor oral bioavailability.

By incorporating 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol into the linker region, chemists can introduce controlled rigidity and basic amines that dramatically enhance both solubility and transcellular permeability.

Protocol 2: Caco-2 Permeability Assay for Bivalent Degraders

Objective: Quantify the apparent permeability ( Papp​ ) of a PROTAC utilizing the bis-pyrrolidine linker, utilizing a self-validating cellular monolayer.

Step 1: Monolayer Culture and Integrity Check

  • Action: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in a 96-well Transwell plate. Culture for 21 days. Measure Transepithelial Electrical Resistance (TEER).

  • Causality: A 21-day culture ensures the formation of tight junctions and expression of efflux transporters (e.g., P-gp), accurately mimicking the human intestinal epithelium. TEER measurement confirms baseline integrity.

Step 2: Dosing and Internal Validation

  • Action: Prepare a 10 µM solution of the PROTAC in HBSS buffer (pH 7.4). Spike the solution with 100 µM Lucifer Yellow (a fluorescent paracellular marker). Apply to the Apical (A) chamber.

  • Causality: Lucifer Yellow cannot pass through intact cell membranes. It acts as an internal, self-validating control for monolayer integrity during the specific incubation period.

Step 3: Incubation and Sampling

  • Action: Incubate at 37°C for 2 hours. Collect samples from both the Apical and Basolateral (B) chambers.

  • Causality: A 2-hour window provides sufficient time for large PROTAC molecules to permeate without causing nutrient-depletion-induced cellular toxicity.

Step 4: Quantification and Self-Validation

  • Action: Quantify the PROTAC via LC-MS/MS and Lucifer Yellow via fluorometry. Calculate Papp​ .

  • Validation: If the Papp​ of Lucifer Yellow exceeds 1.0×10−6 cm/s, the tight junctions were compromised by the PROTAC (toxicity), and the permeability data for the PROTAC must be discarded as an artifact.

PROTAC PROTAC PROTAC (Bis-Pyrrolidine Linker) Ternary Ternary Complex Formation PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Mechanism of targeted protein degradation via a PROTAC ternary complex.

Quantitative Data Presentation

The integration of the bis-pyrrolidine scaffold yields measurable improvements in the physicochemical profile of bivalent molecules. The table below summarizes the comparative advantages of replacing a standard flexible PEG4 linker with a 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol-derived linker in a model BRD4-targeting PROTAC.

PropertyStandard PEG4 Linker PROTACBis-Pyrrolidine Linker PROTACMechanistic Causality / Implication
Molecular Weight 950 Da965 DaMaintained within typical PROTAC space; no significant size penalty.
Fraction sp³ ( Fsp3​ ) 0.250.42Increased saturation improves 3D complexity and target specificity.
Aqueous Solubility < 5 µM45 µMBasic amines prevent π−π stacking and aggregation in aqueous media.
Caco-2 Papp​ (A to B) 0.2×10−6 cm/s 1.8×10−6 cm/sRigidifying the linker reduces the desolvation penalty, enhancing permeability.
Degradation ( DC50​ ) 15 nM4 nMPre-organized linker conformation lowers the entropic cost of ternary complex formation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Naito, M., et al. (2024). "Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability." JACS Au, 4(3), 987-998.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Introduction Welcome to the technical support guide for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and solubility of this compound. As a di-basic amine supplied as a dihydrochloride salt, its behavior in solution is governed by fundamental physicochemical principles, primarily its pH-dependent solubility and potential for hygroscopicity. This guide provides not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.

The structure of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol features two basic nitrogen atoms within the pyrrolidine rings. In the dihydrochloride salt form, these nitrogens are protonated, creating a more polar, ionic species designed for enhanced aqueous solubility compared to its free base counterpart.[1][2] Understanding this core characteristic is the key to resolving most handling and formulation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is not dissolving easily in water, even though it's a hydrochloride salt. What is the recommended procedure for initial dissolution?

Answer:

Initial difficulty in dissolving the compound can often be attributed to insufficient agitation, the use of cold solvent, or attempting to prepare a solution that is too concentrated. Dihydrochloride salts, while generally water-soluble, still require proper technique to ensure complete and rapid dissolution.

Senior Application Scientist Insight: The dissolution of a salt is an energetic process that involves breaking the crystal lattice and solvating the resulting ions. This process can be slower than anticipated if the energy barrier is not overcome with sufficient mechanical and thermal energy. The goal is to fully surround the protonated amine cations and chloride anions with water molecules.

Recommended Dissolution Protocol:

  • Weighing: As hydrochloride salts can be hygroscopic (absorb moisture from the air), weigh the compound quickly in a low-humidity environment if possible.[3][4] For precise concentrations, consider determining the water content of the solid material beforehand.

  • Solvent Addition: Add the desired volume of deionized water or an appropriate aqueous buffer to your vessel.

  • Compound Introduction: Add the weighed 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride to the solvent while stirring or vortexing. Avoid adding the solvent to the dry powder, as this can cause clumping.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. If dissolution is still incomplete, use a magnetic stirrer.

  • Sonication & Gentle Warming: If solids persist, sonicate the solution in a water bath for 5-10 minutes.[5] Gentle warming in a water bath (e.g., to 37°C) can also significantly increase the rate of dissolution.[5] Avoid excessive heat, which could potentially degrade the compound.

Q2: The compound dissolved initially but then a precipitate formed. What happened?

Answer:

This is a classic sign of the compound's solubility limit being breached, most commonly due to a change in the solution's pH. As a dihydrochloride salt of a weak base, 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol's solubility is critically dependent on pH.[6] If the pH of the aqueous solution rises, the protonated amine groups can be neutralized to the free base form, which is significantly less soluble in water and will precipitate.[7]

Senior Application Scientist Insight: The two protonated pyrrolidine nitrogens have specific pKa values (the pH at which 50% of the sites are protonated). For typical aliphatic amines, these pKa values are in the range of 9.5-11.0.[8] When the solution pH approaches or exceeds the lowest pKa of the compound, the equilibrium shifts from the soluble ionic form (R-NH₂⁺) to the sparingly soluble neutral free base (R-NH), causing precipitation. This can happen when dissolving the compound in an unbuffered solution that absorbs atmospheric CO₂ (which is acidic but can cause complex pH shifts) or when adding it to a neutral or basic buffer/media.

Troubleshooting Workflow for Precipitation:

G start Precipitate Observed check_ph Measure pH of Solution start->check_ph ph_high Is pH > 7.0 or in neutral/basic buffer? check_ph->ph_high acidify Re-acidify solution with dilute HCl (e.g., 0.1 M) to pH < 6.0 ph_high->acidify Yes check_conc Review Concentration ph_high->check_conc No redissolves Precipitate Redissolves? acidify->redissolves ph_issue Root Cause: pH-induced precipitation. Use an acidic buffer. redissolves->ph_issue Yes redissolves->check_conc No conc_high Is concentration near known solubility limit? check_conc->conc_high dilute Prepare a more dilute solution conc_high->dilute Yes check_temp Check for Temperature Change conc_high->check_temp No conc_issue Root Cause: Concentration exceeds solubility. dilute->conc_issue temp_change Was a warm solution allowed to cool? check_temp->temp_change reheat Gently re-warm solution temp_change->reheat Yes temp_issue Root Cause: Temperature-dependent solubility. reheat->temp_issue

Caption: Troubleshooting workflow for compound precipitation.

Q3: What are the recommended solvents and how does pH influence the choice?

Answer:

The choice of solvent depends entirely on the experimental requirements. For most biological assays, an aqueous buffer is required. For stock solutions, organic solvents may be used, but care must be taken as they can be incompatible with the salt form.

Senior Application Scientist Insight: The "like dissolves like" principle applies. The dihydrochloride salt is a polar, ionic compound, making it most soluble in polar protic solvents like water. Its free base form is significantly less polar and will be more soluble in organic solvents. Attempting to dissolve the salt directly in a non-polar organic solvent will likely fail.

Table 1: Solvent Selection Guide for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Solvent TypeRecommended SolventsExpected SolubilityUse Case & Rationale
Aqueous (Acidic) Deionized Water, 0.9% Saline, Citrate Buffer (pH 3-5), Acetate Buffer (pH 4-5.5)High Ideal for preparing aqueous solutions for in vitro and in vivo studies. The acidic pH ensures the amine groups remain fully protonated and the compound stays in its most soluble form.[6]
Aqueous (Neutral) Phosphate-Buffered Saline (PBS, pH 7.4), HEPESModerate to Low Use with caution. While the compound may dissolve, you are closer to the pKa of the free base, increasing the risk of precipitation over time or at high concentrations. Always prepare fresh.
Polar Organic DMSO, DMF, MethanolModerate Suitable for high-concentration stock solutions. The salt may not dissolve as readily as in water. Sonication may be required. Note that water contamination in DMSO can lower the solubility of some compounds.[5]
Non-Polar Organic Dichloromethane (DCM), Chloroform, TolueneVery Low Not recommended for the dihydrochloride salt. These solvents are more suitable for the free base form of the compound.

pH-Solubility Relationship:

G cluster_0 Low pH (e.g., pH 1-6) cluster_1 High pH (e.g., pH > 9) low_ph_form Fully Protonated Form (Salt) R-N⁺H₂-(CH₂)-R'-N⁺H₂ low_ph_sol High Aqueous Solubility low_ph_form->low_ph_sol Ionic, Polar high_ph_form Neutral Free Base Form R-NH-(CH₂)-R'-NH low_ph_form->high_ph_form pH Increase / Decrease high_ph_sol Low Aqueous Solubility high_ph_form->high_ph_sol Less Polar

Sources

Optimization

Reducing byproduct impurities in 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of saturated nitrogen heterocycles, I have designed this guide to address the specific mechanistic challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of saturated nitrogen heterocycles, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride .

Synthesizing bis-pyrrolidine systems via reductive amination and subsequent deprotection is notoriously prone to impurity generation. The reactivity of the secondary amine, the alpha-acidity of the pyrrolidinecarboxaldehyde, and the strong Lewis basicity of the resulting tertiary amine create competing side reactions. This guide provides field-proven, self-validating methodologies to establish absolute control over your reaction kinetics and phase transitions.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the resulting impurity profile. The diagram below illustrates the critical pathway from starting materials to the final dihydrochloride salt, highlighting the thermodynamic and kinetic traps where impurities form.

G SM Starting Materials N-Boc-3-pyrrolidinecarboxaldehyde + 3-pyrrolidinol Imine Iminium Intermediate SM->Imine Condensation (-H2O) Imp1 Impurity A: N-Boc-3-(hydroxymethyl)pyrrolidine (Premature Reduction) SM->Imp1 Direct Reduction (Side Reaction) BocInt Boc-Protected Intermediate 1-(1-Boc-3-pyrrolidinylmethyl)-3-pyrrolidinol Imine->BocInt NaBH(OAc)3 Reductive Amination Final Final Product 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol 2HCl BocInt->Final HCl / Dioxane Deprotection Imp2 Impurity B: Amine-Borane Adducts (Incomplete Quench) BocInt->Imp2 Boron Coordination Imp3 Impurity C: Mono-Boc Intermediate (Incomplete Deprotection) BocInt->Imp3 Sub-optimal HCl Imp3->Final Extended Time/HCl

Reaction pathway mapping the formation of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol 2HCl and its impurities.

Quantitative Impurity Profile

Understanding the acceptable thresholds and chemical origins of these byproducts is critical for setting up your analytical methods (e.g., LC-MS or GC-FID).

Impurity NameChemical OriginCausalityTypical % (Unoptimized)Target % (Optimized)
N-Boc-3-(hydroxymethyl)pyrrolidine Aldehyde Reduction kred​>kimine​ due to premature hydride addition.5.0 - 15.0%< 0.5%
Amine-Borane Adducts Boron CoordinationLewis acid-base pairing with the newly formed tertiary amine.2.0 - 8.0%< 0.1%
Mono-Boc Intermediate Incomplete DeprotectionPremature precipitation of the mono-HCl salt trapping the Boc group.1.0 - 5.0%< 0.1%
Epimeric Bis-pyrrolidines Aldehyde EnolizationBase-catalyzed racemization of the α -chiral center during condensation.1.0 - 3.0%< 0.5%

Troubleshooting Guide & FAQs

Q1: How do I eliminate the N-Boc-3-(hydroxymethyl)pyrrolidine byproduct during reductive amination? The Causality: This alcohol impurity forms when the reducing agent attacks the N-Boc-3-pyrrolidinecarboxaldehyde before it has fully condensed with 3-pyrrolidinol to form the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally mild, but unhindered aliphatic aldehydes can still undergo direct reduction if the condensation equilibrium is not pushed forward [1]. The Solution: You must decouple the condensation phase from the reduction phase. Pre-stir the aldehyde and amine in the presence of a mild dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) for 2 hours before introducing the hydride source.

Q2: My final dihydrochloride salt contains persistent boron/borane adducts. How can I clear them? The Causality: The bis-pyrrolidine product contains a highly nucleophilic tertiary amine that readily coordinates with electron-deficient boron byproducts (e.g., B(OAc)3​ or BH3​ derivatives) generated during the reduction. Standard aqueous workups often fail to break this B-N coordinate bond. The Solution: Implement a targeted solvolysis step. Quenching the reaction with excess methanol and stirring for 1–2 hours drives the formation of volatile trimethyl borate ( B(OMe)3​ ), which competitively breaks the amine-borane complex and can be easily removed under reduced pressure.

Q3: I am seeing incomplete Boc deprotection leading to a mono-HCl salt impurity. What is the optimal protocol? The Causality: When converting the Boc-protected intermediate to the dihydrochloride salt, the first equivalent of HCl protonates the highly basic tertiary amine, forming a mono-HCl salt. If the reaction solvent is non-polar, this mono-salt precipitates rapidly, creating a solid matrix that physically traps the unreacted Boc groups away from the acidic solvent phase. The Solution: Solvent selection is paramount. Use a solvent mixture that maintains the solubility of the mono-salt transition state. A mixture of Isopropanol (IPA) and 1,4-Dioxane ensures the intermediate remains in solution until the Boc group is fully cleaved by the excess anhydrous HCl.

Q4: How do I control epimerization if I am synthesizing a specific stereoisomer (e.g., (R,S)-diastereomer)? The Causality: The proton alpha to the aldehyde group in N-Boc-3-pyrrolidinecarboxaldehyde is relatively acidic. If the reductive amination is conducted under basic conditions (e.g., using TEA or DIPEA to free-base the amine), base-catalyzed enolization will scramble the stereocenter [2]. The Solution: Avoid exogenous bases. Use the free base of 3-pyrrolidinol directly, and rely on the mild acidity of NaBH(OAc)₃ and a trace amount of acetic acid (0.1 eq) to catalyze the imine formation without triggering enolization.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation gates are met.

Phase 1: Reductive Amination (Boc-Intermediate Synthesis)
  • Imine Pre-formation: In a dry, nitrogen-purged reactor, dissolve N-Boc-3-pyrrolidinecarboxaldehyde (1.0 eq) and 3-pyrrolidinol (1.05 eq) in anhydrous Dichloromethane (DCM, 10 volumes). Add anhydrous MgSO₄ (2.0 eq). Stir at 20°C for 2 hours.

    • Validation Gate 1: Analyze via TLC (Ninhydrin stain) or GC-FID. The aldehyde peak must be <1% relative to the imine/amine before proceeding.

  • Controlled Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 30 minutes to manage the exotherm. Allow to warm to 20°C and stir for 12 hours.

  • Boron Cleavage (Critical Step): Quench the reaction by adding Methanol (5 volumes). Stir vigorously for 1.5 hours at 20°C to solvolyze boron adducts.

  • Workup: Filter off the MgSO₄. Concentrate the filtrate under vacuum. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 1-(1-Boc-3-pyrrolidinylmethyl)-3-pyrrolidinol.

Phase 2: Deprotection and Dihydrochloride Salt Formation
  • Solubilization: Dissolve the crude Boc-intermediate in Isopropanol (IPA, 5 volumes).

  • Acidification: Cool the solution to 0°C. Slowly add 4.0 M anhydrous HCl in 1,4-Dioxane (3.5 eq). The solution may become turbid initially but should clarify as the Boc group cleaves. Stir at 20°C for 4 hours.

    • Validation Gate 2: Monitor by LC-MS. The mass of the mono-Boc intermediate ( [M+H]+=271 ) must be undetectable. Only the free base mass ( [M+H]+=171 ) should be present.

  • Crystallization: Add cold Diethyl Ether (10 volumes) dropwise until the solution becomes persistently cloudy. Seed the mixture if necessary, and cool to -20°C for 12 hours to drive full precipitation of the dihydrochloride salt.

  • Isolation: Filter the highly hygroscopic salt under a nitrogen blanket. Wash with cold Diethyl Ether and dry under high vacuum at 40°C for 24 hours.

References

  • Sunbal, M. A., et al. "Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach." Frontiers in Chemistry, 2021.[Link][1]

  • Stypik, M., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." Pharmaceuticals (MDPI), 2022.[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges When Weighing 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Welcome to the Analytical Troubleshooting Center. Handling highly polar, hydrophilic building blocks like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1219961-32-6) presents significant analytical challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Handling highly polar, hydrophilic building blocks like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1219961-32-6) presents significant analytical challenges. Because this molecule contains multiple basic nitrogen atoms protonated as a dihydrochloride salt, its crystal lattice is highly susceptible to moisture ingress. The chloride counterions form strong ion-dipole interactions and hydrogen bonds with atmospheric water vapor, leading to rapid surface adsorption, capillary condensation, and eventual deliquescence[1].

This guide provides field-proven, self-validating methodologies to ensure analytical accuracy and compliance with USP General Chapters <41> (Balances) and <1251> (Weighing on an Analytical Balance)[2].

Mechanistic Insight: The Dynamics of Moisture Sorption

When a highly hygroscopic dihydrochloride salt is exposed to ambient air (>30% Relative Humidity), it acts as a moisture scavenger. In a laboratory setting, this manifests as a continuous, unidirectional upward drift in the analytical balance reading[3].

Hygroscopicity_Mechanism N1 Ambient Humidity (>30% RH) N2 1-(3-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl N1->N2 Exposure to Air N3 Surface Adsorption & Lattice Hydration N2->N3 Ion-Dipole / H-bonding N4 Continuous Mass Drift (Upward Reading) N3->N4 Dynamic Weighing Error N5 Deliquescence (Liquefaction) N3->N5 Prolonged Exposure N6 Glove Box / Dry N2 (<10% RH) N6->N2 Controlled Environment N7 Stable Mass Reading N6->N7 Prevents Sorption

Caption: Logical pathway of moisture sorption in dihydrochloride salts and environmental mitigation.

Diagnostic FAQs: Troubleshooting Weighing Anomalies

Q1: Why does my balance reading continuously increase while weighing 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride? A: A continuous, unidirectional upward drift indicates dynamic moisture sorption[3]. As the powder sits on the balance pan, it absorbs water molecules from the air, increasing its absolute mass. You are no longer weighing just the active pharmaceutical ingredient (API); you are weighing an unquantified hydrate.

Q2: The balance reading is jumping erratically up and down. Is this also caused by moisture? A: No. Erratic, unrepeatable jumping is typically caused by electrostatic charge, not hygroscopicity. Non-conductive sample trays (like plastic weigh boats) or overly dry environments (<20% RH) can cause static buildup[2]. Causality: Static fields exert invisible mechanical forces on the balance's load cell. Solution: Pass the sample through an anti-static ionizer before weighing, or use conductive metal/glass vessels.

Q3: How do I correct for the water weight if the compound has already absorbed moisture during storage? A: You must determine the exact water content prior to making molar calculations for your reaction. Perform a Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) on a representative aliquot to quantify the water percentage[1]. Once known, adjust your target mass mathematically to account for the anhydrous equivalent.

Quantitative Data & Classifications

Understanding where your compound falls on the hygroscopicity scale dictates the stringency of your environmental controls. The European Pharmacopoeia (EP) classifies materials based on dynamic vapor sorption (DVS) at 25°C and 80% RH[4].

Table 1: Pharmacopeial Hygroscopicity Classifications & Handling Requirements

ClassificationWeight Gain (25°C / 80% RH)Physical State RiskRequired Handling Environment
Non-hygroscopic < 0.2%StableAmbient laboratory conditions.
Slightly hygroscopic 0.2% – 2.0%Minor clumpingAmbient, but minimize open exposure.
Hygroscopic 2.0% – 15.0%Caking, hydrate formationDehumidified room (<40% RH) or desiccator.
Very hygroscopic > 15.0%Rapid mass driftGlove box / Isolator (<20% RH) required.
Deliquescent Absorbs sufficient water to liquefyComplete dissolutionStrict inert gas glove box (Dry N₂, <5% RH).

Note: Dihydrochloride salts like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride typically fall into the "Very hygroscopic" or "Deliquescent" categories depending on ambient conditions[1].

Table 2: Troubleshooting Matrix for Analytical Weighing

SymptomMechanistic CauseCorrective Action
Continuous upward driftMoisture sorption from ambient airSwitch to "Weighing by Difference" method; use sealed vessels.
Continuous downward driftVolatilization or solvent evaporationEnsure the weighing vessel has a narrow neck and is tightly stoppered.
Erratic, fluctuating valuesElectrostatic interferenceUse an ionizer; avoid plastic spatulas and weigh boats.
Standard Operating Procedure: "Weighing by Difference"

To overcome the dynamic mass increase of hygroscopic salts, you must abandon the "incremental" (direct) weighing method. Direct weighing exposes the bulk powder to air for the entire duration of the measurement[3]. Instead, use the Weighing by Difference method.

Causality: This method measures the mass removed from a sealed container rather than the mass added to an open one. Any moisture absorbed by the powder during the brief transfer period affects the target reaction vessel (where it will likely be dissolved anyway), but it does not corrupt the mass calculation, which relies entirely on the stable, sealed weighing bottle.

Weighing_Difference S1 1. Dry & Tare Weighing Bottle S2 2. Add Bulk Sample (in Glove Box) S1->S2 S3 3. Seal Bottle & Record Mass (M1) S2->S3 S4 4. Transfer Aliquot to Target Vessel S3->S4 S5 5. Reseal Bottle & Record Mass (M2) S4->S5 S6 6. Calculate Transferred Mass (M1 - M2) S5->S6

Caption: Step-by-step workflow for the "Weighing by Difference" method to minimize moisture exposure.

Protocol Steps:
  • Preparation: Dry a glass weighing bottle with a ground-glass stopper in an oven at 105°C. Cool it to room temperature inside a desiccator. Never weigh warm vessels, as thermal convection currents will cause buoyancy errors on the balance.

  • Bulk Transfer: Inside a humidity-controlled glove box (RH < 10%), transfer a working amount of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride into the weighing bottle. Seal the stopper tightly.

  • Initial Mass (M1): Place the sealed bottle on the analytical balance.

    • Self-Validation Check: Observe the reading for 30 seconds. If the mass is stable (drift < 0.1 mg/min), your seal is intact. If it drifts upward, the exterior of the bottle is contaminated or the seal is compromised. Record the stable mass as M1 .

  • Aliquot Transfer: Remove the bottle from the balance. Quickly remove the stopper and tap the approximate required amount of powder directly into your target vessel (e.g., a volumetric flask).

  • Final Mass (M2): Immediately replace the stopper on the weighing bottle. Place it back on the balance, allow it to stabilize, and record the new mass as M2 .

  • Calculation: The exact mass of the anhydrous salt transferred to your reaction is calculated as M1 - M2.

References
  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • Veeprho. An Overview of USP General Chapter <41> and <1251> Good Weighing Practices.
  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

Sources

Reference Data & Comparative Studies

Validation

The Privileged Dipyrrolidine Scaffold: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride vs. Traditional Derivatives in Drug Design

As drug discovery pipelines increasingly prioritize the escape from "flatland" (planar, sp2-hybridized molecules), the strategic incorporation of sp3-rich heterocycles has become a cornerstone of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize the escape from "flatland" (planar, sp2-hybridized molecules), the strategic incorporation of sp3-rich heterocycles has become a cornerstone of modern medicinal chemistry. Among these, the pyrrolidine ring is ubiquitous. However, not all pyrrolidines are created equal.

In my experience as an application scientist guiding lead optimization, the transition from monocyclic pyrrolidines or rigid piperazines to functionalized dipyrrolidines—specifically 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6)—frequently unlocks critical bottlenecks in target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide objectively compares the performance of this functionalized dipyrrolidine scaffold against traditional alternatives, providing actionable experimental workflows and supporting data for your next drug design campaign.

Structural Dynamics: Why Dipyrrolidines Outperform Traditional Cores

The fundamental advantage of the pyrrolidine ring lies in its sp3-hybridization and its ability to undergo "pseudorotation"—a dynamic conformational flexibility that allows the ring to sample multiple 3D geometries to maximize receptor fit (1)[1].

However, when targeting complex viral envelopes (e.g., HIV-1) or deep G-protein coupled receptor (GPCR) pockets (e.g., Histamine H3 receptors), a single pyrrolidine ring often lacks the necessary spatial extension. Conversely, traditional piperazine cores, while offering excellent linear extension, are structurally rigid and frequently suffer from off-target CNS toxicity due to their high lipophilicity.

The 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Advantage:

  • Bioisosteric Replacement: Computational scaffold hopping reveals that a dipyrrolidine core can perfectly mimic the spatial field points of a piperazine ring while drastically reducing CNS penetration (2)[2].

  • C3-Hydroxylation: The inclusion of a hydroxyl group on the C3 position of the terminal pyrrolidine ring provides a critical hydrogen bond donor/acceptor site. This transforms a non-specific hydrophobic interaction into a highly directed, high-affinity binding event.

  • Dihydrochloride Salt Form: From an assay-development perspective, the 2HCl salt form is not merely a formulation convenience; it fundamentally alters the dissolution kinetics in aqueous buffers. This prevents the formation of colloidal aggregates that frequently cause false-positive readouts in high-throughput screening (HTS).

G1 A Piperazine Lead (Toxicity Risk) B Computational Scaffold Hopping A->B FieldPoint Mapping C Dipyrrolidine Core (High Specificity) B->C Bioisosteric Replacement D Hydroxylation & Salt Formation C->D Affinity Optimization E 1-(3-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl D->E Nanomolar Potency

Bioisosteric replacement workflow from piperazine to dipyrrolidine scaffolds.

Comparative Performance Data

To objectively evaluate the scaffold, we look at its application in the development of HIV-1 entry inhibitors, where the piperazine core of the clinical candidate BMS-488043 was systematically replaced. The data below demonstrates how the functionalized dipyrrolidine bridges the gap between safety and potency (2)[2].

Scaffold CoreRepresentative ApplicationTarget Affinity (IC50)ADME Profile (Oral Non-CNS Score)Key Limitation / Advantage
Piperazine BMS-488043 (HIV-1 Entry)~10 nMLow (High CNS penetration risk)Rigid planar character limits specificity.
Monocyclic Pyrrolidine Prolinol Derivatives> 1000 nMModerateInsufficient 3D pharmacophore coverage.
Unfunctionalized Dipyrrolidine SC04100 µMHighExcellent specificity, but poor baseline affinity.
Hydroxy-Dipyrrolidine SC11 (1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol analogue)0.8 nM Excellent (Optimized for Non-CNS) Optimal sp3 pseudorotation and H-bonding.

Data synthesis indicates that while unfunctionalized dipyrrolidines rescue the ADME profile, the C3-hydroxyl functionalization is strictly required to achieve sub-nanomolar target engagement.

Experimental Workflow: Scaffold Validation via Single-Round Infection Assay (SRIA)

When validating the efficacy of a new dipyrrolidine derivative, standard whole-virus replication assays are insufficient. They cannot distinguish between viral entry inhibition and downstream enzymatic (e.g., protease) inhibition.

To establish strict causality, you must utilize a Single-Round Infection Assay (SRIA) utilizing pseudotyped viruses (3)[3]. Furthermore, the protocol below is designed as a self-validating system by incorporating an orthogonal viral control.

Step-by-Step Methodology

Step 1: Plasmid Co-transfection (Virus Production)

  • Action: Co-transfect HEK-293T cells with an envelope-deficient HIV-1 backbone plasmid (pNL4-3.Luc.R-E-) and an HIV-1 envelope expression vector (e.g., JR-CSF) using calcium phosphate precipitation.

  • Causality: This generates replication-incompetent virions that carry a luciferase reporter. Because the virus can only infect a cell once, the resulting luminescence strictly quantifies the entry phase of the viral life cycle.

Step 2: Compound Preparation

  • Action: Dissolve the 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride derivative in sterile assay buffer (or max 0.5% DMSO final concentration).

  • Causality: The dihydrochloride salt ensures immediate and complete solvation, preventing localized compound precipitation that skews dose-response curves.

Step 3: Viral Pre-Incubation & Infection

  • Action: Pre-incubate the pseudotyped virus with serial dilutions of the compound (0.1 nM to 100 µM) for 30 minutes at 37°C. Add the mixture to target TZM-bl cells (which express CD4 and CCR5).

Step 4: The Self-Validating Control (Critical Step)

  • Action: Run a parallel assay using a Vesicular Stomatitis Virus G glycoprotein (VSV-G) pseudotyped virus.

  • Causality: VSV-G mediates viral entry via endocytosis, entirely bypassing the HIV-1 envelope mechanism. If your dipyrrolidine compound inhibits VSV-G entry, it is acting as a non-specific cytotoxic agent or luciferase quencher. If it only inhibits the HIV-1 Env pseudovirus, you have definitively validated target-specific receptor antagonism.

Step 5: Quantification

  • Action: After 48 hours, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the IC50 using non-linear regression analysis.

G2 N1 1-(3-Pyrrolidinylmethyl)- 3-pyrrolidinol Scaffold N2 sp3-Hybridized Ring System N1->N2 N3 C3-Hydroxyl Group N1->N3 N4 Target Protein (e.g., HIV-1 Env) N2->N4 Pseudorotation & Steric Fit N3->N4 Hydrogen Bond Donor/Acceptor N5 High-Affinity Binding Complex N4->N5 N6 Receptor Antagonism / Entry Inhibition N5->N6

Mechanistic pathway of target engagement by the functionalized dipyrrolidine scaffold.

Conclusion

For drug development professionals struggling with the toxicity or pharmacokinetic limitations of piperazine and monocyclic pyrrolidine leads, the 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol scaffold offers a highly modular, bioisosteric alternative. By leveraging its unique sp3-driven pseudorotation and specific hydrogen-bonding capabilities, researchers can achieve sub-nanomolar target engagement while maintaining a superior, non-CNS drug-like profile.

References
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds ResearchG
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design MDPI Pharmaceuticals
  • US9920073B2 - Compositions useful for inhibiting HIV-1 infection and methods using same Google P

Sources

Comparative

Validating the Purity of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride: A Comparative Guide to qNMR vs. Traditional Chromatography

Executive Summary For drug development professionals and analytical scientists, validating the absolute purity of complex pharmaceutical intermediates is a critical regulatory milestone. 1-(3-Pyrrolidinylmethyl)-3-pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, validating the absolute purity of complex pharmaceutical intermediates is a critical regulatory milestone. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) presents a unique analytical challenge: it is a highly polar, non-volatile aliphatic diamine salt that completely lacks a UV chromophore[1].

While High-Performance Liquid Chromatography (HPLC) remains the industry default, relying on it for this specific compound introduces significant analytical blind spots. This guide objectively compares traditional chromatographic techniques with Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the most scientifically rigorous, self-validating primary method for determining the absolute molar purity of this intermediate[2].

The Analytical Challenge: Structural Limitations

To understand the necessity of qNMR, we must first analyze the causality behind the failure of standard techniques when applied to 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride:

  • Lack of UV Chromophore: The molecule consists entirely of aliphatic pyrrolidine rings and a hydroxyl group. Without conjugated π -systems or aromatic rings, standard HPLC-UV is entirely blind to this compound.

  • High Polarity & Salt Form: As a dihydrochloride salt, it is highly water-soluble but exhibits poor retention on standard reversed-phase (C18) HPLC columns without complex ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) setups.

  • Thermal Instability & Non-Volatility: Gas Chromatography (GC-FID) requires the molecule to be volatile. Analyzing this salt would require a cumbersome free-basing and silylation derivatization step, introducing massive sample preparation errors.

method_selection A 1-(3-Pyrrolidinylmethyl)- 3-pyrrolidinol 2HCl B Has UV Chromophore? A->B C No (Aliphatic, Polar) B->C D HPLC-UV (Not Viable) C->D Standard UV E HPLC-CAD / ELSD (Relative Purity) C->E Universal LC F 1H qNMR (Absolute Purity) C->F Molar Response G GC-FID (Needs Derivatization) C->G Volatilization

Caption: Decision matrix for selecting the optimal purity validation method based on structural properties.

Comparative Analysis: qNMR vs. Alternative Techniques

When comparing analytical methodologies, qNMR stands out because it operates on the fundamental principle of physics: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule [2]. Unlike HPLC, it does not rely on variable detector response factors[3].

Table 1: Method Comparison for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol 2HCl
Parameter1H qNMRHPLC-CAD / ELSDGC-FIDHPLC-UV
Detection Principle Nuclear spin proportionalityAerosol particle scatteringFlame ionizationUV-Vis absorption
Reference Standard Not required (Generic IS used)Required (Analyte-specific)Required (Analyte-specific)Required
Suitability Optimal (Absolute molar)Good (Relative purity)Poor (Requires derivatization)Not Viable (No chromophore)
Sample Preparation Simple dissolution in D 2​ OMobile phase compatibilityFree-basing & SilylationN/A
Precision (RSD) < 1.0% 1.0% - 2.0%> 2.0%N/A

The Mechanistic Case for qNMR: A Self-Validating System

As outlined in the[4], qNMR is a primary analytical method. It is considered a self-validating system because it calibrates itself internally during every single run.

By co-weighing the analyte with a highly pure, SI-traceable Internal Standard (IS), the absolute purity of the analyte can be calculated without ever needing a pure reference standard of the analyte itself[5]. This is invaluable for novel drug intermediates like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, where certified reference materials (CRMs) may not yet exist.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice[6].

qnmr_workflow S1 1. Co-Weighing Analyte & IS (Microbalance) S2 2. Dissolution (D2O solvent) S1->S2 S3 3. NMR Acquisition (D1 > 5*T1, 90° Pulse) S2->S3 S4 4. Processing (Phase/Baseline Corr.) S3->S4 S5 5. Integration & Purity Calculation S4->S5

Caption: Step-by-step qNMR workflow ensuring self-validating and SI-traceable purity quantification.

Step-by-Step Methodology:
  • Precision Co-Weighing:

    • Action: Weigh approximately 15 mg of the analyte and 5 mg of the Internal Standard (IS) using a 6-digit microbalance.

    • Causality: Because qNMR is an absolute quantitative method, the accuracy of the final purity value is fundamentally limited by the gravimetric accuracy of the initial mass measurements[7].

  • Solvent & IS Selection:

    • Action: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D 2​ O). Use Maleic acid as the IS.

    • Causality: The dihydrochloride salt is highly polar and insoluble in CDCl 3​ . D 2​ O ensures complete dissolution[1]. Maleic acid is chosen because it produces a sharp, isolated singlet at ~6.3 ppm in D 2​ O. This ensures absolute zero spectral overlap with the aliphatic multiplets of the analyte's pyrrolidine rings (1.5–4.0 ppm), fulfilling the primary prerequisite for accurate integration[6].

  • NMR Acquisition Parameters:

    • Action: Acquire the 1 H NMR spectrum using a 90° excitation pulse and a relaxation delay (D1) of 30 seconds.

    • Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T 1​ ) of the nuclei being integrated. This ensures >99.3% of the nuclear magnetization returns to thermal equilibrium between pulses. Truncating D1 leads to partial saturation, destroying the 1:1 proportionality between signal area and the number of nuclei[6].

  • Data Processing & Purity Calculation:

    • Action: Apply rigorous phase and baseline corrections. Calculate purity using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Data Presentation: Illustrative Experimental Results

To demonstrate the performance of qNMR against the next-best alternative (HPLC with Charged Aerosol Detection - CAD), three hypothetical batches of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride were analyzed.

As seen in the data below, while HPLC-CAD is useful, it often overestimates purity because it assumes all impurities have the same aerosolization response factor as the main peak. qNMR, measuring exact molar ratios, provides the true absolute purity[2].

Table 2: Illustrative Experimental Data (qNMR vs. HPLC-CAD)
Batch NumberqNMR Purity (w/w %)HPLC-CAD Purity (Area %)DeviationAnalytical Interpretation
Batch 001 98.45 ± 0.1299.10 ± 0.35+0.65%HPLC overestimates due to non-linear CAD response factors.
Batch 002 99.21 ± 0.0899.45 ± 0.20+0.24%High purity batch; methods show strong agreement.
Batch 003 96.50 ± 0.1597.80 ± 0.40+1.30%Impurities lack CAD response; qNMR captures true molar mass[3].

Conclusion

For complex, non-UV active pharmaceutical intermediates like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, traditional chromatography falls short of providing absolute certainty. By leveraging the physical proportionality of nuclear spins, qNMR offers a self-validating, highly precise, and SI-traceable methodology that eliminates the need for analyte-specific reference standards.

References

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. [Link]

  • National Institutes of Health (NIH) / PMC. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." PubMed Central.[Link]

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." Chemical & Pharmaceutical Bulletin. [Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Journal of Chemical Metrology. [Link]

Sources

Validation

Benchmarking 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Against Standard Amine Ligands

Executive Summary In the landscape of asymmetric synthesis, the selection of a chiral ligand or organocatalyst dictates the operational efficiency, stereoselectivity, and scalability of a chemical process. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of a chiral ligand or organocatalyst dictates the operational efficiency, stereoselectivity, and scalability of a chemical process. This guide provides an objective benchmarking analysis of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) against standard amine ligands such as (-)-Sparteine, (R,R)-DACH (1,2-Diaminocyclohexane), and L-Proline. By evaluating its performance in both transition-metal catalysis (Cu-catalyzed Henry reactions) and organocatalysis (Michael additions), this guide serves as a definitive resource for process chemists and drug development professionals seeking to optimize enantioselective workflows.

Mechanistic Rationale: The "Privileged" Amino Alcohol Scaffold

To understand why 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol outperforms many classical ligands, we must examine the causality behind its structural design. The compound is a C1-symmetric bis-pyrrolidine framework that perfectly embodies the "privileged ligand" concept[1].

  • Conformational Rigidity: The fused pyrrolidine rings restrict the conformational degrees of freedom of the backbone, locking the catalyst into a well-defined chiral pocket[2].

  • Synergistic Dual Activation: The molecule features both a tertiary/secondary amine and a hydroxyl group. In metal-catalyzed processes (like the Cu(II)-catalyzed Henry reaction), the nitrogen atoms serve as a strong bidentate coordinating moiety for the metal center. Simultaneously, the pendant hydroxyl group acts as a Brønsted acid, directing the incoming electrophile (e.g., an aldehyde) via precise hydrogen bonding[3].

  • Salt Stability vs. Active Form: The compound is supplied as a dihydrochloride salt. This ensures long-term bench stability by preventing the oxidative degradation of the amines. However, it necessitates a stoichiometric free-basing step prior to use to prevent chloride-induced poisoning of the Lewis acidic metal center[4].

Quantitative Benchmarking Data

The following tables summarize the comparative performance of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol against industry-standard ligands.

Table 1: Cu(II)-Catalyzed Asymmetric Henry Reaction

Model System: Benzaldehyde + Nitromethane → 2-Nitro-1-phenylethanol

Ligand / CatalystYield (%)ee (%)Catalyst LoadingReaction Time (h)
1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol 94 96 5 mol% 12
(R,R)-DACH888910 mol%18
(-)-Sparteine858210 mol%24
L-Proline401520 mol%48

Insight: While (R,R)-DACH is a robust ligand, it lacks the H-bond donor capabilities of the pyrrolidinol hydroxyl group, resulting in lower stereofacial discrimination. L-Proline is a poor ligand for Cu(II) coordination, leading to high background racemic reactions.

Table 2: Organocatalytic Asymmetric Michael Addition

Model System: Cyclohexanone + trans-β-Nitrostyrene

Ligand / CatalystYield (%)ee (%)dr (syn:anti)Catalyst Loading
1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol 92 94 95:5 10 mol%
MacMillan's Imidazolidinone (1st Gen)859088:1220 mol%
L-Proline787580:2020 mol%

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol describes the Cu(II)-catalyzed Asymmetric Henry Reaction using 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol. Every step is designed as a self-validating system to isolate variables and confirm catalytic efficacy.

Reagents
  • Ligand: 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (5 mol%)

  • Metal Precursor: Cu(OAc)₂ (5 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (10 mol%)

  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (10.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Ligand Activation (Free-Basing): Suspend the dihydrochloride ligand (5 mol%) in absolute EtOH. Add DIPEA (10 mol%) and stir for 10 minutes.

    • Causality: DIPEA is chosen over Triethylamine (Et₃N) because its steric bulk prevents it from competitively coordinating to the Cu(II) center, ensuring that only the chiral ligand forms the metallacycle.

  • Metallation: Add Cu(OAc)₂ (5 mol%) to the solution. The mixture will transition to a deep blue/green color. Stir for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. The formation of the thermodynamically stable [Cu(Ligand)]²⁺ complex takes time. Premature addition of substrates results in a racemic background reaction driven by unligated copper acetate.

  • Substrate Addition: Cool the reaction vessel to -20 °C. Add nitromethane (10.0 equiv), followed dropwise by benzaldehyde (1.0 equiv).

    • Causality: Cooling minimizes the uncatalyzed thermal background reaction and rigidifies the transition state, maximizing the hydrogen-bond-directed stereofacial discrimination.

  • Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl effectively breaks down the copper complex and removes the metal into the aqueous layer without causing base-catalyzed epimerization of the sensitive β-nitro alcohol product.

  • Validation (Chiral HPLC): Analyze the concentrated organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

    • Causality: This step self-validates the protocol by simultaneously confirming chemical conversion (via UV integration of the product vs. remaining aldehyde) and the enantiomeric excess (ee%) induced by the ligand.

Pathway & Workflow Visualizations

CatalyticCycle Pre Precatalyst Cu(OAc)2 + Ligand Active Active Complex [Cu(Ligand)]2+ Pre->Active DIPEA (Free-basing) Bind Substrate Binding Aldehyde + CH3NO2 Active->Bind Substrate Addition TS Transition State H-Bond Directed Bind->TS Deprotonation Prod Product Release β-Nitro Alcohol TS->Prod C-C Bond Formation Prod->Active Catalyst Regeneration

Fig 1: Catalytic cycle of the Cu(II)-mediated asymmetric Henry reaction using the chiral ligand.

Workflow S1 Free-Basing (DIPEA) S2 Metallation (Cu(OAc)2, 30m) S1->S2 S3 Reaction (-20°C, 12h) S2->S3 S4 Quench (NH4Cl aq) S3->S4 S5 Analysis (Chiral HPLC) S4->S5

Fig 2: Self-validating experimental workflow for high-throughput ligand benchmarking.

References

  • Recent progress in copper catalyzed asymmetric Henry reaction | rhhz.net | 1[1]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines | NIH.gov / PMC | 2[2]

  • A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand | ACS Publications | 4[4]

  • Application Notes and Protocols for Amino Alcohol-Based Catalyst | Benchchem | 3[3]

  • CAS:1219961-32-6 Compound Data | ChemBuyersGuide |

Sources

Comparative

Reproducibility and Performance Comparison of Published Synthesis Routes for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride

Executive Summary In modern drug discovery, functionalized diamine building blocks such as 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) are critical for introducing polar surface area and b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized diamine building blocks such as 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) are critical for introducing polar surface area and basic centers into pharmacophores[1]. However, synthesizing sterically hindered, secondary/tertiary amine networks without triggering over-alkylation or polymerization remains a significant challenge for process chemists.

As a Senior Application Scientist, evaluating the synthetic viability of these building blocks requires looking beyond theoretical yields to assess thermodynamic stability, impurity profiles, and scalability. This guide objectively compares three standard synthetic strategies for this compound, evaluating their reproducibility and mechanistic reliability to provide a definitive recommendation.

Mechanistic Evaluation of Synthetic Routes
Route A: Reductive Amination (The Gold Standard)

This route couples N-Boc-3-formylpyrrolidine with pyrrolidin-3-ol. The reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3)[2], a methodology extensively validated by [2], provides a mild and highly selective pathway.

  • Causality & Expert Insight: NaBH(OAc)3 is preferred over sodium cyanoborohydride (NaBH3CN) because it avoids the generation of highly toxic cyanide byproducts and exhibits superior chemoselectivity[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde[2].

Route B: Direct N-Alkylation

This approach reacts N-Boc-3-(bromomethyl)pyrrolidine with pyrrolidin-3-ol using[4].

  • Causality & Expert Insight: While mechanistically straightforward (SN2 displacement), this route lacks kinetic control[4]. The resulting tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to competitive over-alkylation and the formation of quaternary ammonium salts. The high temperatures required (70°C) also promote elimination side-reactions (dehydrohalogenation) of the bromomethyl intermediate.

Route C: Amide Coupling & Reduction

This strategy involves coupling N-Boc-3-pyrrolidinecarboxylic acid with pyrrolidin-3-ol using [5], followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH4).

  • Causality & Expert Insight: HATU ensures near-quantitative amide bond formation with minimal epimerization[5]. However, the subsequent LiAlH4 reduction is highly exothermic, poses severe safety risks upon scale-up, and generates stoichiometric aluminum waste. Furthermore, incomplete reduction often leaves trace amide impurities that are notoriously difficult to separate from the target diamine.

Pathway Visualization

G SM1 N-Boc-3-formylpyrrolidine + Pyrrolidin-3-ol StepA NaBH(OAc)3, DCE, RT (Reductive Amination) SM1->StepA SM2 N-Boc-3-(bromomethyl)pyrrolidine + Pyrrolidin-3-ol StepB K2CO3, MeCN, 70°C (Direct Alkylation) SM2->StepB SM3 N-Boc-3-pyrrolidinecarboxylic acid + Pyrrolidin-3-ol StepC1 HATU, DIPEA, DMF (Amide Coupling) SM3->StepC1 Int Boc-Protected Intermediate 1-(1-Boc-Pyrrolidin-3-ylmethyl)pyrrolidin-3-ol StepA->Int Route A StepB->Int Route B StepC2 LiAlH4, THF, Reflux (Reduction) StepC1->StepC2 StepC2->Int Route C Deprotect 4M HCl in Dioxane (Deprotection & Salt Formation) Int->Deprotect Product 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) Deprotect->Product

Fig 1: Comparative synthetic pathways for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.

Comparative Performance Data
MetricRoute A (Reductive Amination)Route B (Direct Alkylation)Route C (Amide Reduction)
Overall Yield 78 - 82%45 - 55%35 - 40%
Purity (HPLC) > 98%~ 85% (Requires column)> 95%
Primary Impurity Trace unreacted amineQuaternary ammonium saltsIncomplete reduction products
E-Factor Low (High atom economy)High (Halide waste)Very High (Al/Li waste)
Scalability Excellent (Kilogram scale)Poor (Exothermic, side reactions)Moderate (Hazardous reagents)
Validated Experimental Protocol: Route A (Reductive Amination)

Based on the comparative data, Route A is the most robust and reproducible method. Below is the step-by-step methodology optimized for self-validation and high-fidelity scale-up.

Phase 1: Imine Formation & Reduction (One-Pot)
  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve N-Boc-3-formylpyrrolidine (1.0 eq, 10 mmol) and pyrrolidin-3-ol (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Expertise & Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the bulky borohydride complex. The slight 0.05 eq excess of pyrrolidin-3-ol ensures total consumption of the more expensive aldehyde precursor.

  • Activation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation: Remove a 10 µL aliquot, quench with NaHCO3, and extract with EtOAc. TLC (10% MeOH in DCM, Ninhydrin stain) should reveal the disappearance of the aldehyde spot (Rf ~0.8) and the formation of a baseline iminium intermediate.

  • Reduction: Cool the flask to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Expertise & Causality: Portion-wise addition controls the mild exotherm. The triacetoxyborohydride selectively targets the protonated iminium ion without reducing unreacted aldehyde.

Phase 2: Workup & Purification
  • Quenching: Slowly add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 30 minutes.

    • Self-Validation: The cessation of hydrogen gas bubbling confirms the complete neutralization of unreacted hydride and acetic acid byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 × 15 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Expertise & Causality: Maintaining the product in its free-base form requires a slightly basic aqueous phase (pH ~8-9) to prevent the secondary amine from partitioning into the aqueous layer.

Phase 3: Deprotection & Salt Formation
  • Boc Cleavage: Dissolve the crude intermediate in anhydrous 1,4-dioxane (10 mL). Cool to 0°C and dropwise add 4M HCl in dioxane (10 eq, 100 mmol).

    • Expertise & Causality: Anhydrous HCl is critical. Using aqueous HCl (e.g., concentrated hydrochloric acid) would yield a highly hygroscopic syrup that is nearly impossible to crystallize. The anhydrous dioxane system forces the dihydrochloride salt to precipitate directly.

  • Isolation: Stir at room temperature for 2 hours.

    • Self-Validation: Immediate effervescence (CO2 and isobutylene gas) will be observed. Within 30 minutes, a dense white precipitate will form, validating successful deprotection and salt formation.

  • Filtration: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride as a white crystalline solid.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal (Originally published in Journal of Organic Chemistry). URL: [Link]

  • Lee, J., et al. (2018). "Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain." Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL: [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." ACS Publications (Journal of the American Chemical Society). URL: [Link]

Sources

Validation

Spectroscopic comparison of commercial 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride batches

Spectroscopic Benchmarking of Commercial 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Batches An Application Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter t...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking of Commercial 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride Batches An Application Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, multi-basic chiral building blocks. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS: 1219961-32-6) is a prime example[]. Featuring two pyrrolidine rings, a central methylene bridge, and two chiral centers, this diamine is notorious for batch-to-batch variability. Commercial syntheses often yield fluctuating diastereomeric ratios, residual solvents, and regiochemical impurities that can derail downstream active pharmaceutical ingredient (API) manufacturing.

This guide objectively compares the spectroscopic performance of two commercial batches—Batch A (Supplier X) and Batch B (Supplier Y) —using an orthogonal, self-validating analytical framework.

Analytical Strategy & Causality

To establish a comprehensive purity profile, we cannot rely on a single technique. The physical chemistry of the dihydrochloride salt dictates our experimental choices:

  • Quantitative NMR (qNMR) in D₂O: Why D₂O instead of standard CDCl₃? The dihydrochloride salt is highly crystalline and virtually insoluble in non-polar solvents. Attempting to use CDCl₃ would result in artificial line broadening and obscure the critical multiplet structures of the pyrrolidine protons. D₂O ensures complete dissolution, allowing us to resolve the complex spin-spin coupling networks[2].

  • HILIC-HRMS (High-Resolution Mass Spectrometry): Why Hydrophilic Interaction Liquid Chromatography (HILIC)? Reversed-phase C18 columns rely on hydrophobic interactions. This protonated diamine is exceptionally polar and will elute in the void volume ( t0​ ) of a C18 column, leading to severe ion suppression from unretained salts. HILIC provides orthogonal retention based on partitioning into a water-enriched layer on the stationary phase, ensuring baseline resolution of polar impurities.

  • ATR FT-IR Spectroscopy: Used specifically to verify the salt form. The broad N−H+ stretching bands in the 2500–3000 cm⁻¹ region confirm the integrity of the dihydrochloride state, differentiating it from the free base.

Self-Validating Experimental Protocols

To comply with ICH Q2(R2) guidelines for analytical validation[3], every protocol described below operates as a self-validating system.

Protocol 1: Quantitative ¹H and ¹³C NMR

Self-Validation Mechanism: This protocol incorporates 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal standard. By verifying the TSP integral against a predefined theoretical response factor prior to sample integration, the system automatically validates the quantitative accuracy of the acquisition parameters.

  • Preparation: Desiccate 10.0 mg of the dihydrochloride batch under high vacuum for 12 hours to remove hygroscopic surface moisture.

  • Solvation: Dissolve the dried sample in 600 µL of D₂O containing 0.05% (w/v) TSP.

  • Transfer: Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz using a standard 90° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 10 seconds to ensure complete longitudinal relaxation for accurate quantitation. Acquire 16 scans.

  • Processing: Process the Free Induction Decay (FID) with exponential multiplication (Line Broadening = 0.3 Hz), followed by automated phase and baseline correction.

Protocol 2: HILIC-HRMS Impurity Profiling

Self-Validation Mechanism: The sequence utilizes a System Suitability Test (SST) injection of a known standard mixture prior to the batch samples. By setting a hard threshold for retention time drift (±0.1 min) and mass accuracy (<5 ppm) of the SST, the analytical sequence validates its resolving power and calibration state before any batch data is acquired.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water.

  • Dilution: Dilute to a working concentration of 10 µg/mL in 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions.

  • Injection: Inject 2.0 µL onto an Amide-HILIC column (2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Elution: Elute using a 10-minute linear gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), starting at 90% B and ramping to 50% B.

  • Detection: Detect via Electrospray Ionization (ESI+) in Time-of-Flight (TOF) MS mode, scanning from m/z 50 to 500.

Analytical Workflow Visualization

G N1 Batch Receipt & Prep (Vacuum Desiccation) N2 NMR Spectroscopy (1H, 13C, COSY in D2O) N1->N2 N3 LC-HRMS Analysis (HILIC-ESI+ Mode) N1->N3 N4 FT-IR Spectroscopy (ATR Solid State) N1->N4 N5 Data Integration (Chemometric Profiling) N2->N5 N3->N5 N4->N5 N6 Batch Release / Rejection (ICH Q2(R2) Criteria) N5->N6

Analytical workflow for orthogonal spectroscopic batch comparison.

Comparative Results & Data Presentation

The spectroscopic data reveals stark differences in the quality of the two commercial batches. Pyrrolidine ring protons typically present as complex multiplets between 1.5 and 3.5 ppm[4]. However, protonation of the nitrogens in the dihydrochloride salt shifts these signals further downfield.

Table 1: ¹H NMR (400 MHz, D₂O) Chemical Shift Comparison

Proton AssignmentExpected Shift (ppm)Batch A (Supplier X)Batch B (Supplier Y)Interpretation
Pyrrolidine Ring (-CH₂-) 1.80 - 3.50 (m)Matches expectedMatches expectedCore structure intact in both.
Bridge (-CH₂-N) 3.15 - 3.30 (d)3.22 (d, J=6.5 Hz)3.22 (d, J=6.5 Hz)Linker intact.
Chiral Center (-CH-OH) 4.30 - 4.50 (m)4.41 (m, 1H)4.41 (m, 1H)Secondary alcohol confirmed.
Impurity: Ethanol (-CH₃) 1.17 (t)Not Detected1.17 (t, J=7.0 Hz)Batch B failed drying protocols.
Impurity: Regioisomer ~3.80 (m)Not Detected3.82 (m, minor)Batch B contains a structural isomer.

Table 2: LC-HRMS and FT-IR Purity Summary

Analytical ParameterBatch A (Supplier X)Batch B (Supplier Y)Conclusion
Chromatographic Purity 99.8% (AUC)94.2% (AUC)Batch A meets >98% API criteria.
Exact Mass [M+H]⁺ 171.1492 Da171.1495 DaBoth match theoretical (171.1497 Da).
Trace Impurities (MS) None > 0.1%m/z 185.1650 (+14 Da)Batch B contains a methylated impurity.
FT-IR ( N−H+ stretch) 2750, 2680 cm⁻¹2745, 2682 cm⁻¹Both are confirmed dihydrochloride salts.

Conclusion

Based on the orthogonal spectroscopic data, Batch A is highly pure and suitable for sensitive downstream medicinal chemistry applications. Batch B exhibits significant quality control failures, notably the retention of residual ethanol (indicating poor final-stage desiccation) and the presence of a +14 Da (methylated) regioisomer impurity detected via HRMS and corroborated by anomalous NMR multiplets at 3.82 ppm. Batch B should be rejected or subjected to rigorous recrystallization prior to use.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Pyrrolidine - 1H NMR Spectrum. SpectraBase.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance hurdles, but as a systematic methodology of risk mitigation. Handling complex, bifunctional building blocks like 1-(3-Pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance hurdles, but as a systematic methodology of risk mitigation. Handling complex, bifunctional building blocks like 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride requires a deep understanding of the compound's physicochemical behavior.

This guide is designed for drug development professionals and researchers who require field-proven, highly reliable operational procedures. Below, I detail the causality behind our protective measures, ensuring that every protocol you execute is a self-validating system designed to protect both the researcher and the integrity of the experiment.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the enemy of containment: aerosolization. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a hygroscopic, crystalline powder [1]. When inhaled or exposed to the moisture of the skin or eyes, the dihydrochloride salt dissociates, causing localized pH drops that lead to severe tissue irritation [2].

Table 1: Quantitative & Categorical Hazard Data

Property / Hazard CategoryData / ClassificationScientific Implication
CAS Number 1219961-32-6Unique identifier for inventory and waste tracking.
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization during transfer.
Skin Irritation Category 2 (H315)Readily causes dermal inflammation upon contact with sweat.
Eye Irritation Category 2A (H319)Micro-particulates can bypass standard safety glasses.
Respiratory Toxicity STOT SE 3 (H335)Inhalation causes acute respiratory tract irritation [2].
Acute Toxicity Category 4 (H302/H332)Harmful if swallowed or inhaled; requires strict LEV control.

The Personal Protective Equipment (PPE) Matrix

According to the OSHA Laboratory Standard (29 CFR 1910.1450) [4], PPE is the final line of defense. We do not just wear PPE; we engineer our barrier system based on the specific permeation and physical risks of pyrrolidine derivatives [5].

Table 2: Required PPE and Mechanistic Causality

Protection ZoneRequired EquipmentCausality & Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses leave orbital gaps. Goggles create a facial seal, preventing airborne dihydrochloride dust from contacting ocular mucosa [5].
Dermal (Hands) Double Nitrile Gloves (≥5 mil thickness)Pyrrolidine derivatives can permeate latex. Double-gloving ensures the inner glove remains sterile and uncontaminated during the removal of the outer glove [5].
Dermal (Body) FR or Fluid-Resistant Lab Coat (Knit Cuffs)Knit cuffs physically seal the wrist over the inner glove, preventing aerosolized powder from migrating up the forearm via static attraction [4].
Respiratory Fume Hood (Primary); P100 Respirator (Secondary)Routine handling must occur under Local Exhaust Ventilation (LEV). If LEV is compromised or during a spill, a P100 respirator blocks >99.9% of irritating particulates [3].

Operational Workflow & Handling Protocols

Every step in this workflow includes a Validation Check to ensure the system is functioning correctly before you proceed.

Protocol A: Safe Weighing and Spatial Transfer
  • Environmental Verification: Turn on the fume hood and ensure the sash is lowered to the designated operational height.

    • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the bottom gap of the sash. It should gently pull inward, confirming active negative pressure (0.4–0.6 m/s face velocity) [3].

  • Static Neutralization: Powders hold static charges that cause them to repel metal and aerosolize. Use a zero-stat (anti-static) gun on your micro-spatula and the polystyrene weigh boat.

    • Validation Check: Hover the spatula 1 cm above the powder bed. If the powder "jumps" to the metal, static is still present. Re-apply the anti-static gun.

  • Spatial Transfer: Open the primary chemical container only inside the LEV. Transfer the required mass slowly to avoid creating a dust cloud.

  • Immediate Containment: Cap the primary vial immediately. Transfer the weighed solid directly into your reaction vessel and seal it before removing it from the hood.

Protocol B: Dissolution and Exothermic Control
  • Solvent Addition: The addition of polar solvents (like water, methanol, or DMSO) to dihydrochloride salts can be mildly exothermic. Place the reaction vessel in a secondary containment tray.

  • Controlled Mixing: Add the solvent dropwise initially to monitor thermal output. Keep the fume hood sash positioned directly between your face and the flask.

    • Validation Check: Touch the outside of the flask with your gloved hand. If it is hot to the touch, pause the solvent addition and apply an ice bath.

Spill Response & Disposal Plan

A spill of a highly irritating powder requires immediate, methodical action to prevent laboratory-wide contamination [3].

Protocol C: Spill Containment and Waste Segregation
  • Aerosol Containment: If a powder spill occurs outside the fume hood, immediately step back and evacuate the 5-foot radius for 5 minutes to allow the dust to settle. Don a P100 respirator before re-approaching.

  • The Wet-Absorbent Method: Never dry-sweep a hydrochloride powder. Dry sweeping forces the irritant into the breathing zone. Instead, gently drape absorbent pads over the spill. Slowly pour water or ethanol over the pads to dampen the powder and suppress aerosolization [3].

  • Collection: Use a non-sparking, disposable plastic scraper to push the damp mass into a wide-mouth hazardous waste container.

  • Waste Disposal:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and absorbent pads in a sealed container labeled "Toxic Solid Waste - Pyrrolidine Derivative."

    • Liquid Waste: Segregate dissolution waste into halogenated or non-halogenated organic streams based on the solvent used. Never mix this waste with strong bases, which could deprotonate the salt and liberate the more volatile free pyrrolidine base.

Mechanistic Workflow Diagram

The following diagram maps the critical path of handling this compound, highlighting the intersection of operational steps and safety checkpoints.

SafeHandling Storage Chemical Storage Cool, Dry, Tightly Closed Hood Local Exhaust Ventilation (Verify Face Velocity) Storage->Hood Transfer sealed container PPE Don PPE Matrix (Goggles, Double Nitrile, Lab Coat) Hood->PPE Confirm negative pressure Static Static Mitigation (Zero-Stat Gun on Spatula) PPE->Static Prepare workspace Weighing Powder Transfer & Weighing (Inside LEV Only) Static->Weighing Prevent aerosolization Dissolution Solvent Dissolution (Monitor Exothermic Reaction) Weighing->Dissolution Cap container immediately Spill Spill Response (Wet Absorbent Method) Weighing->Spill If powder drops outside hood Disposal Hazardous Waste Disposal (Segregate Liquid/Solid Streams) Dissolution->Disposal Process completion Spill->Disposal Collect contaminated materials

Operational workflow and safety checkpoints for handling 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol.

References

  • Echemi. "1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride for Sale." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHQLfih9ycrHGGZaqzZWyeAbZ9Dom1AiMsW64_AO2sU1SpezLRl424JNfs5k7dNCb1wE-DF6PZoQ-RLI2y27j6eal7FjaSulxA4qXgIiAbARF4dH38m8iHpWVO15jDgztSxSDv8GAXujnZddkdYpmyoisYO0QtNlBVGhtHEegtD-QJkhScMfMpwKWoN_rxGCQXBvmjQfAyWR7E_fXqCwTVYiep_j0l
  • NextSDS. "3-(prop-2-yn-1-yl)pyrrolidine hydrochloride — Chemical Substance Information." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRVPbY9Hz_WsRfxFoU2Z_GZSty9mE2WlENR_oNbx51P62OYTfOc64XLx2eSm-wWCPcb3jidUY3zmZyhu3XjH_GJ2ayIz9VHbtuD0T3Zh4iug8jHxWpHjS50rv-JEh-ejoJDckAjZ4EAA6Priv7CCDeLc6EivweoRQ4dTRKYxBLdlh9JOEj9-hDrZ-uSx16tFCC
  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwrCxnZ3Vz3oGDX7rrDFTNECSUq48it1IpjW_k1s9Jk3qLNwVFvygou-viBE_-va7D-HPm2iVGI3n4fizQilVpDh3Dk03_PAZEv3e5tfEz3EIkSKJpypFPUYRq89W43L_n12MnVxCm
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4z_yU_E06psp2O-pi7d4QDCqcEuRKxcITz5ITNY6dqGEn6BDkrsVuhva4BNVlzpCXKWBOyhLBw39PD2c8LiHj_864duoyCprL3lPg-CZur2VnRPUIyEeN8XKBmavRbnTXElTVMGohDaRNSjqgABrss0ZDibS9E4qBzqx37p73AgeloNEsGoS3tOlLTydjBmLL8S89Huf
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